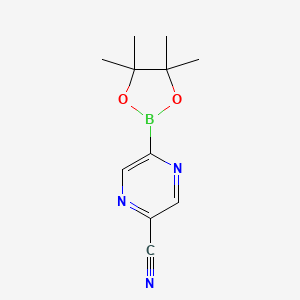
Oseltamivir impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 4-N-Desacetil-5-N-acetil Oseltamivir: es un derivado del Oseltamivir, un medicamento antiviral utilizado para tratar y prevenir la influenza. Este compuesto es un intermedio clave en la síntesis del Oseltamivir y juega un papel crucial en la industria farmacéutica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido 4-N-Desacetil-5-N-acetil Oseltamivir implica múltiples pasos, comenzando con el ácido shikímico. El proceso incluye pasos de protección y desprotección, así como diversas transformaciones químicas como esterificación, amidación y reducción .
Métodos de Producción Industrial: La producción industrial del Ácido 4-N-Desacetil-5-N-acetil Oseltamivir generalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se controla cuidadosamente para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los nucleófilos reemplazan grupos funcionales en el compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Varios nucleófilos dependiendo del producto deseado.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: El Ácido 4-N-Desacetil-5-N-acetil Oseltamivir se utiliza como intermedio en la síntesis del Oseltamivir, lo que lo convierte en un compuesto valioso en la investigación de química medicinal .
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con diversas enzimas y proteínas .
Medicina: Como precursor del Oseltamivir, está indirectamente involucrado en el tratamiento y la prevención de la influenza .
Industria: El compuesto es importante en la industria farmacéutica para la producción a gran escala de medicamentos antivirales .
Mecanismo De Acción
El mecanismo de acción del Ácido 4-N-Desacetil-5-N-acetil Oseltamivir se relaciona principalmente con su función como intermedio en la síntesis del Oseltamivir. El Oseltamivir funciona inhibiendo la enzima neuraminidasa, que es esencial para la replicación de los virus de la influenza. Al bloquear esta enzima, el Oseltamivir previene la liberación de nuevas partículas virales, lo que limita la propagación de la infección .
Comparación Con Compuestos Similares
Compuestos Similares:
Oseltamivir: El compuesto principal, utilizado como medicamento antiviral.
Fosfato de Oseltamivir: La forma activa del Oseltamivir utilizada en los medicamentos.
Carboxilato de Oseltamivir: Otro intermedio en la síntesis del Oseltamivir.
Singularidad: El Ácido 4-N-Desacetil-5-N-acetil Oseltamivir es único debido a su papel específico en la vía de síntesis del Oseltamivir
Propiedades
IUPAC Name |
5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)


![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)



